molecular formula C12H14N2O B3051240 2(1H)-Quinoxalinone, 3-methyl-1-propyl- CAS No. 32293-38-2

2(1H)-Quinoxalinone, 3-methyl-1-propyl-

Cat. No.: B3051240
CAS No.: 32293-38-2
M. Wt: 202.25 g/mol
InChI Key: DEWNSKAHZCJBRQ-UHFFFAOYSA-N
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Description

2(1H)-Quinoxalinone, 3-methyl-1-propyl- is a heterocyclic organic compound that belongs to the quinoxalinone family This compound is characterized by a quinoxaline ring system with a methyl group at the 3-position and a propyl group at the 1-position

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for treating various diseases due to its biological activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

If the compound is biologically active, the mechanism of action refers to its interaction with biological systems. This could involve binding to specific receptors, inhibition of enzymes, or other biochemical interactions .

Safety and Hazards

This involves understanding the potential risks associated with handling and using the compound. It includes toxicity information, safety precautions, proper storage, and disposal methods .

Future Directions

This involves discussing potential future research directions or applications for the compound. This could be based on its properties, its role in a biological system, or its potential use in industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinoxalinone, 3-methyl-1-propyl- typically involves the condensation of o-phenylenediamine with a suitable diketone or keto acid. One common method is the reaction of o-phenylenediamine with 3-methyl-1-propyl-2,3-butanedione under acidic conditions to form the quinoxalinone ring system. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid at elevated temperatures.

Industrial Production Methods

Industrial production of 2(1H)-Quinoxalinone, 3-methyl-1-propyl- may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production and scalability.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinoxalinone, 3-methyl-1-propyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinoxalinone to its corresponding dihydroquinoxaline.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and other quinoxaline derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 2(1H)-Quinoxalinone, 3-methyl-1-ethyl-
  • 2(1H)-Quinoxalinone, 3-methyl-1-butyl-
  • 2(1H)-Quinoxalinone, 3-methyl-1-isopropyl-

Uniqueness

2(1H)-Quinoxalinone, 3-methyl-1-propyl- is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the propyl group at the 1-position and the methyl group at the 3-position can result in distinct pharmacological properties compared to other quinoxalinone derivatives.

Properties

IUPAC Name

3-methyl-1-propylquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-3-8-14-11-7-5-4-6-10(11)13-9(2)12(14)15/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWNSKAHZCJBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20480466
Record name 2(1H)-Quinoxalinone, 3-methyl-1-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32293-38-2
Record name 2(1H)-Quinoxalinone, 3-methyl-1-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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